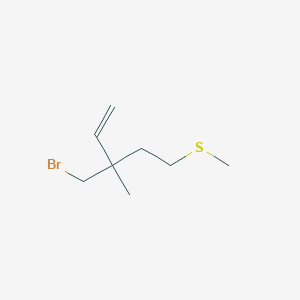
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-5-(methylsulfanyl)pent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Addition Reactions: The double bond in the pentene backbone can undergo addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like dichloromethane.
Addition: Bromine or hydrogen bromide in solvents like carbon tetrachloride or chloroform.
Major Products
Substitution: Products such as 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene or 3-(Cyanomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene.
Oxidation: Products like 3-(Bromomethyl)-3-methyl-5-(methylsulfinyl)pent-1-ene or 3-(Bromomethyl)-3-methyl-5-(methylsulfonyl)pent-1-ene.
Addition: Products such as 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)-1,2-dibromopentane.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of biologically active compounds. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development. The compound’s unique structure may lead to the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.
Oxidation: The methylsulfanyl group undergoes oxidation, where the sulfur atom is converted to a sulfoxide or sulfone through the addition of oxygen atoms.
Addition: The double bond in the pentene backbone reacts with electrophiles, forming new bonds and resulting in the addition of atoms or groups across the double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Iodomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
Uniqueness
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or hydroxyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl and methylsulfanyl groups provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C8H15BrS |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methyl-5-methylsulfanylpent-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
Clé InChI |
QUSRMMYUYDTDGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCSC)(CBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

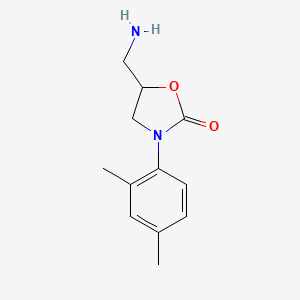
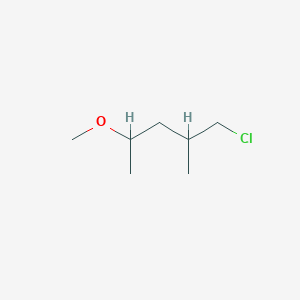
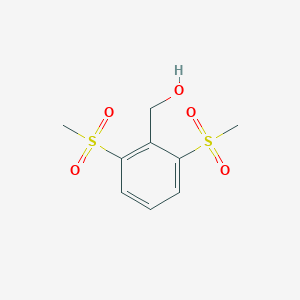
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
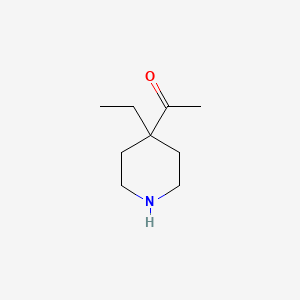
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
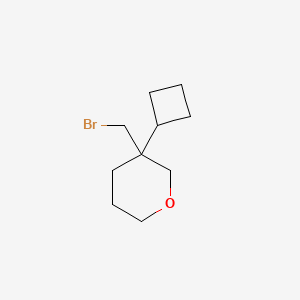
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
